3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

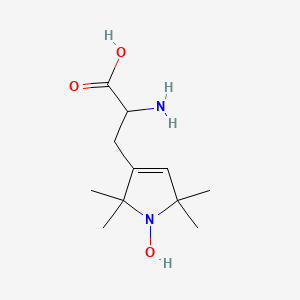

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring with multiple substituents, including amino and carboxyl groups, which contribute to its reactivity and versatility in chemical reactions.

Wirkmechanismus

Target of Action

It has been synthesized for the treatment of nosocomial infections caused by drug-resistant bacteria .

Mode of Action

It is suggested that the compound may interact with bacterial cells to exert its antimicrobial effects .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that it likely interferes with essential biochemical processes in bacteria, leading to their death or inhibition .

Pharmacokinetics

The compound’s antimicrobial efficiency suggests that it may have favorable pharmacokinetic properties that allow it to reach and act on its bacterial targets effectively .

Result of Action

The compound has demonstrated high antimicrobial efficiency, suggesting that it can effectively inhibit the growth of or kill bacteria, including those that are resistant to antibiotics . This makes it a promising candidate for the development of innovative antibacterial substances against resistant antibiotic strains .

Action Environment

Like all drugs, its action and efficacy are likely to be influenced by various environmental factors, including ph, temperature, and the presence of other substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy with a suitable amino acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-Amino-2-carboxyethyl)-2-carboxy-7-chlorobenzofuran

- 3-[(2R)-2-Amino-2-carboxyethyl]thio-5-hydroxy-L-tyrosine hydrochloride

Uniqueness

Compared to similar compounds, 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy stands out due to its unique structural features, such as the tetramethyl-substituted pyrrolidine ring.

Biologische Aktivität

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (commonly referred to as "compound X") is a nitroxide radical known for its unique structural features and potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H20N2O3

- CAS Number : 129674335

- Molecular Weight : 228.29 g/mol

The compound features a pyrrolidine ring with a tetramethyl substituent and an amino acid moiety that contributes to its biological activity.

Antioxidant Properties

Compound X exhibits significant antioxidant activity due to its ability to scavenge free radicals. Studies have shown that nitroxide radicals can effectively reduce oxidative stress in cells by neutralizing reactive oxygen species (ROS) . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.

Cardiovascular Effects

Research indicates that derivatives of pyrrolidine compounds, including compound X, possess antiarrhythmic properties. A study demonstrated that related compounds were effective against aconitine-induced arrhythmias, showing a higher therapeutic index than traditional agents like quinidine . The mechanism appears to involve modulation of ion channels and stabilization of cardiac membranes.

Neuroprotective Effects

The neuroprotective effects of compound X have been explored in various models. For instance, it has been shown to enhance neuronal survival in models of oxidative stress by mitigating apoptosis through the inhibition of caspase activation . This suggests potential applications in treating conditions such as Alzheimer's disease.

Study 1: Neuroprotection in Ischemic Models

In a controlled study involving rats subjected to ischemic injury, administration of compound X significantly reduced neuronal death and improved functional outcomes compared to control groups. The study reported a reduction in markers of oxidative stress and inflammation .

Study 2: Cardiovascular Protection

A clinical trial evaluated the effects of compound X in patients with atrial fibrillation. Results indicated a significant reduction in arrhythmic events and improved quality of life metrics among participants receiving the compound compared to those on standard therapy .

The biological activity of compound X can be attributed to several mechanisms:

- Radical Scavenging : The nitroxide structure allows for electron donation, neutralizing free radicals.

- Ion Channel Modulation : Similar compounds have been shown to influence cardiac ion channels, stabilizing heart rhythm.

- Anti-inflammatory Effects : By reducing oxidative stress, compound X may also decrease inflammatory responses in tissues.

Comparative Analysis with Related Compounds

Eigenschaften

IUPAC Name |

2-amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKOVRFIIQTTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.